2(3H)-Benzoxazolethione, 6-hydroxy-

Description

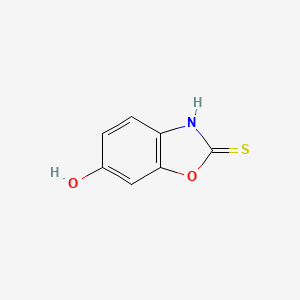

6-Hydroxy-2(3H)-benzoxazolethione is a heterocyclic compound featuring a benzoxazole backbone with a thione (-C=S) group at the 2-position and a hydroxyl (-OH) substituent at the 6-position. Benzoxazolethiones are characterized by their sulfur-containing heterocyclic rings, which confer unique electronic and reactive properties.

Properties

CAS No. |

74537-64-7 |

|---|---|

Molecular Formula |

C7H5NO2S |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

6-hydroxy-3H-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C7H5NO2S/c9-4-1-2-5-6(3-4)10-7(11)8-5/h1-3,9H,(H,8,11) |

InChI Key |

WAXZLARGANPLES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=S)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Benzoxazolethione Family

The following table compares key properties of 6-hydroxy-2(3H)-benzoxazolethione with its substituted analogs:

Notes:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br, CF₃) increase molecular polarity and may enhance stability or reactivity. The hydroxyl group in the target compound likely improves aqueous solubility compared to non-polar derivatives like the parent compound .

- Biological Relevance: Hydroxy-substituted dibenzofurans (e.g., 6-hydroxy-2,3,4-trimethoxydibenzofuran) exhibit melanogenesis inhibition, suggesting that hydroxyl groups in aromatic systems can modulate bioactivity .

Comparison with Benzothiazolethiones

6-Hydroxy-2(3H)-benzothiazolethione (CAS 74537-63-6), a sulfur-containing analog with a benzothiazole backbone, shares structural similarities but differs in heteroatom arrangement (benzothiazole vs. benzoxazole). Key differences include:

- Molecular Formula: C₇H₅NOS₂ (vs. C₇H₅NO₂S for the benzoxazolethione).

- Bioactivity : Benzothiazolethiones are explored for metal-binding applications (e.g., radiopharmaceuticals), while benzoxazolethiones may have distinct pharmacological profiles .

Preparation Methods

Direct Synthesis from 4-Aminoresorcinol and Thiophosgene

The most widely documented method involves the reaction of 4-aminoresorcinol with thiophosgene (CSCl₂). This one-step cyclization proceeds via nucleophilic attack of the amine group on thiophosgene, followed by intramolecular cyclization to form the benzoxazolethione core .

Procedure :

-

4-Aminoresorcinol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Thiophosgene (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 4–6 hours.

-

The reaction is quenched with ice-cold water, and the product is extracted with DCM.

-

Purification via recrystallization (ethanol/water) yields 6-hydroxy-2(3H)-benzoxazolethione as a pale yellow solid.

Key Data :

-

Purity : >95% (HPLC).

-

Safety Note : Thiophosgene is highly toxic; reactions require strict temperature control and fume hood use.

Demethylation of Methoxy-Protected Precursors

A two-step strategy employs 6-methoxy-2(3H)-benzoxazolethione as an intermediate, followed by demethylation to introduce the hydroxyl group.

Step 1: Synthesis of 6-Methoxy-2(3H)-benzoxazolethione

-

Starting Material : 4-Methoxy-2-aminophenol reacts with carbon disulfide (CS₂) in basic conditions (KOH/EtOH) .

-

Cyclization : Heating under reflux for 8–12 hours forms the methoxy-protected derivative.

Step 2: Demethylation with Aluminum Chloride

-

6-Methoxy-2(3H)-benzoxazolethione is treated with AlCl₃ in toluene at 110°C for 3 hours .

-

Yield : 80–90% after recrystallization.

Advantages :

-

Avoids direct handling of thiophosgene.

-

Suitable for large-scale synthesis.

Catalytic Hydrogenation of Nitro Derivatives

A nitro-to-amine reduction pathway enables regioselective hydroxylation.

Procedure :

-

5-Nitro-2(3H)-benzoxazolethione is synthesized via nitration of 2(3H)-benzoxazolethione using HNO₃/H₂SO₄ .

-

Catalytic hydrogenation (H₂, 10% Pd/C, 50°C, 7 bar) reduces the nitro group to an amine .

-

Hydrolysis of the amine intermediate in acidic media yields the hydroxyl group .

Optimization :

Multicomponent Reactions Involving Catechols

Zirconium-catalyzed coupling of catechols , aldehydes , and ammonium acetate offers a modular approach .

Reaction Conditions :

-

Catalyst : ZrCl₄ (10 mol%) in ethanol.

-

Oxidant : Molecular oxygen (O₂).

-

Temperature : 80°C, 12 hours.

Scope :

-

Adaptable for introducing substituents at the 6-position.

-

Example : Using 4-hydroxycatechol as a starting material yields 6-hydroxy-2(3H)-benzoxazolethione after sulfurization .

Yield : Up to 97% for analogous benzoxazoles .

Solid-Phase Synthesis with Silica Sulfonic Acid

A solvent-free method utilizes silica sulfonic acid as a reusable catalyst for dehydrative cyclization .

Procedure :

-

2-Hydroxyphenylacetic acid is mixed with silica sulfonic acid (5 wt%) and a water-carrying agent (toluene/chlorobenzene).

-

Reflux at 110°C for 4 hours removes water via azeotropic distillation.

-

The product is isolated by filtration and solvent evaporation.

Key Metrics :

Comparative Analysis of Methods

| Method | Yield | Scalability | Hazard Profile |

|---|---|---|---|

| Thiophosgene Cyclization | 70–85% | Moderate | High (toxic reagents) |

| Demethylation | 80–90% | High | Moderate (AlCl₃ handling) |

| Catalytic Hydrogenation | 90–93% | High | Low (flow chemistry compatible) |

| Multicomponent Reaction | 85–97% | Moderate | Low |

| Solid-Phase Synthesis | >97% | High | Low (green chemistry) |

Q & A

Basic: What are the validated synthetic routes for 2(3H)-Benzoxazolethione, 6-hydroxy-?

Answer:

The synthesis typically involves cyclization of precursors such as 2-aminothiophenol derivatives. For example:

- Route A : Cyclization of 2-aminothiophenol with chloroacetyl chloride under acidic conditions, followed by hydroxylation at the 6-position using hydroxylamine or oxidative agents .

- Route B : Substitution reactions on pre-formed benzoxazolethione scaffolds. Chlorine or bromine substituents (e.g., 6-bromo-2(3H)-benzoxazolethione) can be replaced via nucleophilic aromatic substitution with hydroxide ions .

Key Considerations : - Control reaction pH and temperature to avoid over-oxidation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (>80% reported in optimized conditions) .

Basic: How is 6-hydroxy-2(3H)-benzoxazolethione characterized spectroscopically?

Answer:

Standard characterization includes:

- NMR :

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 167.2 (calculated for C₇H₅NO₂S) .

- IR : Strong bands at 3200–3400 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=O) .

Advanced: What strategies resolve contradictions in reported biological activity data for 6-hydroxy-benzoxazolethione derivatives?

Answer:

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) often arise from:

- Variability in assay conditions : Adjust pH (7.4 for physiological relevance) and validate cell lines (e.g., HEK293 for μ-opioid receptor studies) .

- Metabolite interference : Use deuterated analogs (e.g., 6-hydroxy-chlorzoxazone-D₂) as internal standards in LC-MS to distinguish parent compounds from metabolites .

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies .

Table 1 : Reported Binding Affinities (Ki) for 6-Hydroxy Derivatives

| Target Receptor | Ki (nM) | Source Study |

|---|---|---|

| μ-Opioid | 12.3 | |

| κ-Opioid | 28.7 | |

| COX-2 | 450 |

Advanced: How does the 6-hydroxy group influence metabolic stability in vivo?

Answer:

The 6-hydroxy group undergoes phase II metabolism (glucuronidation/sulfation), reducing bioavailability. Key findings:

- In vitro hepatocyte assays : 80% glucuronidation within 2 hours (human liver microsomes + UDPGA) .

- Stabilization strategies :

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies of 6-hydroxy-benzoxazolethiones?

Answer:

- Core modifications : Synthesize analogs with substitutions at C₅ (electron-withdrawing groups) and C₃ (alkyl chains) to assess electronic/steric effects .

- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent patterns with bioactivity .

- In vivo validation : Administer lead compounds (5–10 mg/kg, oral) in murine pain models, monitoring plasma levels via LC-MS/MS (LOQ: 0.1 ng/mL) .

Basic: How is the purity of 6-hydroxy-2(3H)-benzoxazolethione assessed?

Answer:

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% formic acid/acetonitrile (70:30), retention time ~8.2 min .

- Elemental analysis : Acceptable deviation ≤0.3% for C, H, N, S .

- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C (decomposition onset) .

Advanced: What mechanisms explain the redox behavior of 6-hydroxy-benzoxazolethiones?

Answer:

The 6-hydroxy group participates in reversible oxidation:

- Cyclic voltammetry : Anodic peak at +0.75 V (vs. Ag/AgCl) corresponds to hydroxyl oxidation to a quinone-like intermediate .

- pH dependence : Oxidation potential shifts negatively at pH >7 due to deprotonation .

- Antioxidant activity : Scavenges DPPH radicals (IC₅₀ = 18 µM), comparable to ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.